molecular formula C21H14ClFN4O4 B2693304 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1260991-38-5

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide

Cat. No. B2693304
CAS RN: 1260991-38-5
M. Wt: 440.82
InChI Key: NPOLNKSXBANSDH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxol group, an oxadiazol group, a pyrrole group, and a chlorofluorophenyl group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group, for example, is a cyclic structure with oxygen atoms, the oxadiazol group contains nitrogen and oxygen in a ring, the pyrrole group is a five-membered ring with nitrogen, and the chlorofluorophenyl group is a phenyl ring with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxol and oxadiazol groups could potentially increase the compound’s stability and reactivity .

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally related to the queried chemical have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, derivatives containing thiazole instead of pyridine showed inhibition of c-Src kinase, which is crucial for cell proliferation in various cancer types, including human colon carcinoma, breast carcinoma, and leukemia cells. Such compounds, like the 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition in the cell proliferation of certain cancer cells at specific concentrations (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Another direction of research involves the synthesis of novel derivatives aiming at anti-inflammatory activity. Some compounds synthesized for this purpose have shown significant anti-inflammatory activity, highlighting the potential of these chemical structures in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Metabolic Stability Improvements

Research into the structure-activity relationships of dual inhibitors for specific kinases has led to the exploration of various heterocyclic analogues to improve metabolic stability. This line of research is crucial for developing more stable and effective therapeutic agents (Stec et al., 2011).

Antimicrobial Agents

The synthesis of derivatives that act as antibacterial agents by starting from common intermediates and exploring their antibacterial activity represents another significant area of research. This includes the investigation of the antimicrobial properties of synthesized entities against various bacterial and fungal strains (Ramalingam et al., 2019).

Spectroscopic and Quantum Mechanical Studies

Studies have also focused on the spectroscopic, quantum mechanical properties, and ligand-protein interactions of bioactive compounds. These investigations help in understanding the electronic properties, photochemical modeling, and potential applications in dye-sensitized solar cells, providing insights into the compounds' light harvesting efficiency and nonlinear optical activity (Mary et al., 2020).

Mechanism of Action

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if it’s being studied for potential medicinal properties, future research could involve in vitro and in vivo testing .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O4/c22-14-5-4-13(23)9-15(14)24-19(28)10-27-7-1-2-16(27)21-25-20(26-31-21)12-3-6-17-18(8-12)30-11-29-17/h1-9H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOLNKSXBANSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=C(C=CC(=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide

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